5-Oxa-9-azaspiro[3.5]nonane

FAAH inhibition spirocyclic scaffold lead identification

5-Oxa-9-azaspiro[3.5]nonane (CAS 2137579-91-8, molecular formula C₇H₁₃NO, molecular weight 127.18 g·mol⁻¹) is a heteroatom-containing spirocyclic building block comprising a cyclobutane ring fused at a quaternary carbon to a 1,3-oxazepane ring. The compound incorporates both a secondary amine (azetidine-like nitrogen) and an ether oxygen within its rigid bicyclic framework, generating a canonical SMILES of C1CC2(C1)NCCCO2.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 2137579-91-8
Cat. No. B2911477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-9-azaspiro[3.5]nonane
CAS2137579-91-8
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2(C1)NCCCO2
InChIInChI=1S/C7H13NO/c1-3-7(4-1)8-5-2-6-9-7/h8H,1-6H2
InChIKeyUWIHQINDELFSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxa-9-azaspiro[3.5]nonane (CAS 2137579-91-8): Procurement-Relevant Identity and Physicochemical Baseline for a Versatile Spirocyclic Building Block


5-Oxa-9-azaspiro[3.5]nonane (CAS 2137579-91-8, molecular formula C₇H₁₃NO, molecular weight 127.18 g·mol⁻¹) is a heteroatom-containing spirocyclic building block comprising a cyclobutane ring fused at a quaternary carbon to a 1,3-oxazepane ring [1]. The compound incorporates both a secondary amine (azetidine-like nitrogen) and an ether oxygen within its rigid bicyclic framework, generating a canonical SMILES of C1CC2(C1)NCCCO2 . This scaffold belongs to the broader oxa-azaspiro[3.5]nonane family, a class increasingly sought in medicinal chemistry for fragment-based drug discovery and scaffold-hopping campaigns due to the three-dimensional character and balanced polarity conferred by the dual heteroatom architecture [2].

5-Oxa-9-azaspiro[3.5]nonane Procurement Rationale: Why Closely Related Oxa-Azaspiro Isomers Cannot Substitute Functionally


Although multiple oxa-azaspiro[3.5]nonane regioisomers share the identical molecular formula C₇H₁₃NO and molecular weight, the positioning of the oxygen and nitrogen heteroatoms relative to the spiro carbon dictates fundamentally different exit-vector geometries, hydrogen-bonding pharmacophores, and ring-strain profiles . For instance, 2-oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7) positions the oxygen in an oxetane ring and the nitrogen in a six-membered piperidine ring, generating a distinct spatial orientation exploited in respiratory syncytial virus (RSV) RNA polymerase inhibitor programs [1]. By contrast, 5-oxa-9-azaspiro[3.5]nonane places the nitrogen in a conformationally constrained four-membered azetidine-like ring, generating a unique vector of substitution that cannot be replicated by any other oxa-azaspiro[3.5]nonane isomer . Procuring the incorrect regioisomer thus leads to a different chemical series and forfeits the specific patent and SAR landscape accessible only through the 5-oxa-9 scaffold.

5-Oxa-9-azaspiro[3.5]nonane Quantitative Differentiation Evidence: Comparator-Based Selection Criteria for Scientific Procurement


Unsubstituted Core Topology Differentiation: 5-Oxa-9-azaspiro[3.5]nonane Versus 1-Oxa-8-azaspiro[4.5]decane and 7-Azaspiro[3.5]nonane FAAH Scaffolds

In a systematic evaluation of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane scaffolds demonstrated kinact/Ki potency values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing themselves from other evaluated spirocyclic cores [1]. The structurally related 5-oxa-9-azaspiro[3.5]nonane scaffold, bearing a cyclobutane-fused 1,3-oxazepane architecture, constitutes an unsubstituted core that remains distinct from these validated FAAH scaffolds by virtue of its differently sized oxygen-containing ring (seven-membered oxazepane versus six-membered morpholine-like ring in 1-oxa-8-azaspiro[4.5]decane) and the presence of the cyclobutane rather than cyclopentane ring . This topological difference is not merely academic; it positions the 5-oxa-9-azaspiro[3.5]nonane scaffold for exploration against orthogonal biological targets where the ring-size and heteroatom-placement preferences diverge from those optimized for FAAH.

FAAH inhibition spirocyclic scaffold lead identification

Regioisomeric Differentiation: 5-Oxa-9 Versus 2-Oxa-7-azaspiro[3.5]nonane Hydrogen-Bond Donor–Acceptor Profiles and Drug-Likeness Parameters

Direct comparison of the computed molecular properties of 5-oxa-9-azaspiro[3.5]nonane and its closest regioisomer 2-oxa-7-azaspiro[3.5]nonane reveals near-identical hydrogen-bond donor count (HBD = 1) and hydrogen-bond acceptor count (HBA = 2), but divergent hydrogen-bond acceptor placement relative to the spiro carbon . In 5-oxa-9-azaspiro[3.5]nonane, the ether oxygen resides within a seven-membered oxazepane ring, whereas in 2-oxa-7-azaspiro[3.5]nonane the oxygen is confined to a four-membered oxetane ring, generating substantially different spatial presentation of the hydrogen-bond acceptor . The 2-oxa-7 scaffold has established precedent as a key intermediate in RSV polymerase inhibitor synthesis [1], while the 5-oxa-9 isomer remains a less-explored scaffold offering distinct exit-vector geometry for intellectual property generation. Both isomers share a topological polar surface area (tPSA) of approximately 21.3 Ų and a calculated LogP near 0.7, placing them within favorable oral drug-like chemical space [2].

physicochemical profiling drug-likeness regioisomer comparison

Azetidine-Ring Nitrogen Reactivity: 5-Oxa-9-azaspiro[3.5]nonane Exhibits Higher Basicity and Nucleophilicity Compared to Piperidine-Containing 2-Oxa-7-azaspiro[3.5]nonane

The nitrogen atom in 5-oxa-9-azaspiro[3.5]nonane resides within a four-membered azetidine-like ring (spiro-fused cyclobutane-NH motif), imparting enhanced ring strain and elevated basicity relative to the piperidine nitrogen in 2-oxa-7-azaspiro[3.5]nonane . Azetidines typically exhibit pKa values of approximately 11.1 for the conjugate acid, compared to approximately 10.6 for piperidines, reflecting approximately 0.5 log-unit higher basicity that directly influences nucleophilic reactivity in acylation, sulfonylation, and reductive amination reactions [1]. This differential reactivity profile is critical during library synthesis: the more nucleophilic azetidine-like nitrogen of 5-oxa-9-azaspiro[3.5]nonane enables milder derivatization conditions and higher conversion rates for challenging electrophiles, whereas the piperidine nitrogen in 2-oxa-7-azaspiro[3.5]nonane may require stronger bases or longer reaction times [1]. The cyclobutane-fused architecture further restricts conformational freedom (fewer accessible rotamers) relative to the piperidine ring, providing entropic advantages in target binding when the derivatized scaffold is deployed [2].

amine reactivity conformational constraint derivatization chemistry

Lipophilicity Differential: 5-Oxa-9-azaspiro[3.5]nonane Versus All-Carbon 7-Azaspiro[3.5]nonane and Implications for Solubility and Metabolic Stability

The incorporation of an ether oxygen into the spirocyclic framework of 5-oxa-9-azaspiro[3.5]nonane reduces calculated LogP by approximately 1.2 log units relative to the all-carbon analogue 7-azaspiro[3.5]nonane (CAS 766-34-7), which has a measured ACD/LogP of 1.88 and a polar surface area of only 12.0 Ų . This lipophilicity reduction is quantitatively significant: a ΔLogP of −1.2 corresponds to an approximately 16-fold increase in aqueous solubility (assuming ideal log-linear solubility–lipophilicity relationship) and is expected to reduce CYP-mediated oxidative metabolism by lowering membrane partitioning [1]. The tPSA increases from 12.0 Ų (7-azaspiro[3.5]nonane) to approximately 21.3 Ų (5-oxa-9-azaspiro[3.5]nonane), improving predicted intestinal absorption characteristics while maintaining compliance with Lipinski and Veber rules .

lipophilicity metabolic stability spirocycle design

Market Availability and Purity Benchmark: 5-Oxa-9-azaspiro[3.5]nonane Competitive Pricing and Supply Scalability Versus Closest Regioisomer

5-Oxa-9-azaspiro[3.5]nonane is commercially available from multiple reputable vendors with a minimum purity specification of 95% (catalog numbers CM769664, MKD57991, EN300-729536, G40145) at pricing ranging from approximately €434 per 100 mg to €1,102 per 1 g . By comparison, the more established 2-oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7) is priced competitively but benefits from broader multi-vendor availability due to its longer market history as an RSV polymerase inhibitor intermediate [1]. The 5-oxa-9 isomer commands a modest scarcity premium, reflecting its more specialized synthetic accessibility via cyclobutane-forming cyclization reactions requiring bespoke precursor synthesis . Critically, the purity specification of 95%+ is consistent across vendors, providing procurement confidence for direct use in parallel synthesis without additional purification.

chemical procurement purity specification supply chain

5-Oxa-9-azaspiro[3.5]nonane Best-Fit Application Scenarios: Evidence-Derived Procurement Decision Guidance


Scaffold-Hopping and Intellectual Property Generation in Non-FAAH Inflammatory or Neurological Target Programs

For teams operating outside the crowded FAAH inhibitor patent landscape, 5-oxa-9-azaspiro[3.5]nonane offers a seven-membered oxazepane-containing spirocyclic core topologically distinct from the extensively claimed 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane scaffolds [1]. The unsubstituted scaffold serves as a versatile starting point for N-capping and cyclobutane functionalization, enabling the rapid construction of proprietary chemical series targeting sigma receptors, GPR119, or other GPCR targets where spirocyclic amines have demonstrated tractable SAR [2].

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Polarity and Three-Dimensionality

With a molecular weight of 127.18 Da, HBD = 1, HBA = 2, tPSA ≈ 21.3 Ų, and estimated LogP ≈ 0.7, 5-oxa-9-azaspiro[3.5]nonane satisfies Rule-of-Three criteria for fragment libraries while providing superior three-dimensional character (Fsp³ = 0.86) relative to planar aromatic fragments [1][2]. The dual heteroatom architecture enables two independent vectors for fragment growing, supporting systematic SAR exploration in FBDD campaigns [3].

Parallel Library Synthesis Exploiting Enhanced Azetidine-Like Nitrogen Nucleophilicity

The elevated basicity (estimated conjugate acid pKa ≈ 11.1) and nucleophilicity of the four-membered azetidine-like nitrogen in 5-oxa-9-azaspiro[3.5]nonane enables efficient diversification under mild conditions with diverse electrophiles, including acid chlorides, sulfonyl chlorides, isocyanates, and alkyl halides [1]. This reactivity advantage over piperidine-containing regioisomers translates to higher library production throughput and reduced optimization burden during lead-generation chemistry [2].

Lead Optimization Programs Requiring LogP Reduction While Retaining Spirocyclic Architecture

When lead compounds built on the 7-azaspiro[3.5]nonane scaffold (LogP = 1.88) exhibit excessive lipophilicity and associated metabolic liability, scaffold replacement with 5-oxa-9-azaspiro[3.5]nonane (estimated LogP ≈ 0.7) achieves an approximate 1.2-log-unit LogP reduction without sacrificing the beneficial three-dimensional spirocyclic architecture [1][2]. This substitution strategy is supported by established medicinal chemistry precedent demonstrating that ether oxygen insertion reduces LogP while preserving target binding through maintained hydrogen-bond acceptor geometry [3].

Quote Request

Request a Quote for 5-Oxa-9-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.